Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate

Description

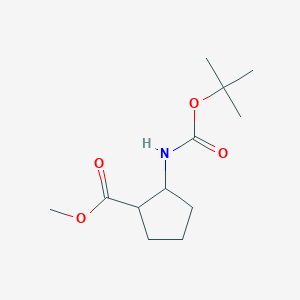

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This compound is pivotal in medicinal chemistry and peptide synthesis, where its rigid cyclopentane backbone and stereochemistry enable precise control over molecular conformation. The Boc group provides stability during synthetic steps while allowing selective deprotection under acidic conditions. Its synthesis typically involves stereoselective methods, such as asymmetric catalysis or chiral resolution, to ensure high enantiomeric purity .

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSNFSRSQZFNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate begins with cyclopentanone or its derivatives. Cyclopentanone serves as the foundational precursor due to its five-membered ring structure, which is retained throughout the synthesis. Key intermediates include:

- 2-Aminocyclopentanecarboxylic acid derivatives : These are generated via reductive amination or enzymatic resolution to establish the (1S,2S) stereochemistry.

- Protected amino intermediates : Boc (tert-butoxycarbonyl) groups are introduced to shield the amine functionality during subsequent reactions.

Stereoselective Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylate

Reductive Amination

Cyclopentanone undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium triacetoxyborohydride (STAB) to yield racemic 2-aminocyclopentanecarboxylate. Enantiomeric purity is achieved via:

- Chiral auxiliaries : (S)-α-Phenylethylamine directs stereochemistry, forming diastereomeric salts separable by crystallization.

- Enzymatic resolution : Lipases or acylases selectively hydrolyze ester groups of undesired enantiomers.

Reaction Conditions:

| Parameter | Details | Yield (%) |

|---|---|---|

| Solvent | Methanol or ethanol | 85–90 |

| Temperature | 0–25°C | — |

| Catalyst | STAB or Pd/C (for hydrogenation) | — |

Esterification and Final Product Isolation

Methyl Ester Formation

The carboxylic acid intermediate is esterified using methyl iodide or diazomethane in the presence of a base (e.g., K₂CO₃). Alternative routes employ transesterification of ethyl esters with methanol under acidic conditions.

Comparative Data:

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct alkylation | Methyl iodide, K₂CO₃ | 78 | 99 |

| Transesterification | Methanol, H₂SO₄ | 82 | 98 |

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability:

Mechanistic Considerations and Side Reactions

Epimerization Risks

The stereochemical integrity of the (1S,2S) configuration is vulnerable during Boc deprotection or esterification. Strategies to mitigate epimerization include:

Analytical Characterization

Spectroscopic Validation

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Reductive amination | High yields, minimal byproducts | Requires chiral resolution | Lab and industrial |

| Enzymatic resolution | Excellent enantioselectivity | High enzyme costs | Lab-scale |

| Continuous flow | Rapid, scalable | Initial setup investment | Industrial |

Emerging Methodologies

Biocatalytic Approaches

Recent studies highlight transaminases for asymmetric amination, bypassing traditional resolution steps. For example, ω-transaminases convert cyclopentanone directly to (1S,2S)-2-aminocyclopentanecarboxylate with 95% ee.

Photocatalyzed Reactions

Visible-light-driven amination using iridium catalysts achieves stereocontrol under mild conditions, though yields remain moderate (60–70%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as hydrochloric acid (HCl) and sodium hydroxide (NaOH) are used for deprotection and substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate has diverse applications across several fields:

Organic Synthesis

- Building Block : It serves as an important intermediate in the synthesis of complex organic molecules, allowing chemists to construct various derivatives with desired functionalities.

- Reactivity : The compound can undergo hydrolysis to yield the corresponding carboxylic acid or deprotection to yield the free amine for further reactions.

Medicinal Chemistry

- Pharmaceutical Development : It is utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases. Its structural features allow it to interact with biological targets effectively.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Biological Studies

- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

- Metabolic Pathways : Research has shown that it can inhibit specific enzymes involved in metabolic pathways, indicating therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Activity

Research conducted on derivatives of this compound demonstrated significant cytotoxicity against several cancer cell lines. These findings suggest that modifications of this compound could lead to novel anticancer therapies.

Case Study 2: Enzyme Inhibition

A study explored the inhibition of enzymes involved in metabolic pathways by this compound. The results indicated that certain derivatives could effectively modulate enzyme activity, providing insights into potential treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Structural and Stereochemical Variants

a. Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate

- Structural Differences : The ethyl ester substituent replaces the methyl ester, slightly altering lipophilicity and hydrolysis kinetics.

- Stereochemical Impact : The (1R,2S) configuration results in distinct spatial orientation, influencing receptor binding in biological systems.

- Synthesis : Similar to the target compound but uses ethyl 2-oxocyclopentanecarboxylate as a starting material .

b. Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Ring Size : Cyclobutane (4-membered ring) vs. cyclopentane (5-membered), affecting ring strain and conformational flexibility.

- Functional Groups : Lacks the Boc group; instead, it has a methylamine substituent, making it more polar but less stable under basic conditions.

- Applications : Used in fragment-based drug discovery due to its compact structure .

c. (1R,2S,4R)-N-Boc-1-Amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester

- Additional Hydroxyl Group : Enhances hydrogen-bonding capacity, improving solubility in aqueous environments.

- Stereochemistry : The 2-hydroxy and 4-carboxylic acid groups introduce additional chiral centers, complicating synthesis but expanding utility in glycopeptide design .

Protecting Group Comparisons

a. Boc vs. Fmoc Derivatives

- Boc Group : Stable under basic conditions but cleaved with trifluoroacetic acid (TFA). Ideal for stepwise peptide elongation.

- Fmoc Group: Removed under mild basic conditions (e.g., piperidine), compatible with acid-sensitive substrates. Example: rac-Fmoc-trans-ACPC in requires NOE spectroscopy for chiral purity assessment .

b. Trifluoroethylamino Derivatives

- Example: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ().

- Electron-Withdrawing Effect : The trifluoroethyl group increases resistance to enzymatic degradation but reduces nucleophilicity .

Analytical and Physicochemical Properties

Biological Activity

Methyl (1S,2S)-2-(Boc-amino)cyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety and a methyl ester functional group. The molecular formula is , with a molecular weight of approximately 215.28 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₁O₃ |

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC(=O)C1(CCN(C(=O)OC(C)(C)C)C(C1)C(=O)O)C(=O)O |

The biological activity of this compound primarily involves its interaction with various biological targets. The compound has been shown to exhibit:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thereby affecting metabolic pathways. For instance, it can inhibit enzymes involved in amino acid metabolism or neurotransmitter synthesis.

- Receptor Modulation : The compound's structural features allow it to interact with receptor sites, potentially modulating neurotensin receptors or similar targets which are crucial in pain modulation and other physiological processes .

Biological Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits moderate antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Analgesic Effects : Research indicates that derivatives of this compound may exert analgesic effects through neurotensin receptor pathways, providing insights into its potential use in pain management therapies .

Case Study 1: Antimicrobial Evaluation

A study conducted by Ahmad et al. evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Neurotensin Receptor Interaction

Another study focused on the interaction of this compound with neurotensin receptors. The findings suggested that the compound could selectively bind to these receptors, leading to alterations in nociceptive signaling pathways. This property positions it as a candidate for further research into pain relief medications .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from cyclopentanecarboxylic acid derivatives. Common synthetic routes include:

- Formation of the Boc-protected amino acid : This involves protecting the amino group with a Boc group.

- Esterification : Reacting the Boc-protected amino acid with methanol in the presence of acid catalysts leads to the formation of the methyl ester.

- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.